2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile CAS number and identifiers
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile , a specialized intermediate in organic synthesis and medicinal chemistry.
[1][2][3][4]
Executive Summary
2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS 1370587-32-8 ) is a highly functionalized benzene derivative characterized by a tetrasubstituted ring pattern.[1][2][3][4][5][6][7] Its structure—featuring a nitrile group ortho to a hydroxymethyl group—makes it a critical "ortho-lithiation" or "cyclization" scaffold.[2][4] This arrangement allows for facile transformation into fused heterocyclic systems such as isoindolinones , phthalazines , and dihydroisoquinolines , which are pharmacophores frequently observed in Potassium-Competitive Acid Blockers (P-CABs) , kinase inhibitors, and other bioactive small molecules.[2][4]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile |
| CAS Number | 1370587-32-8 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | COc1ccc(C#N)c(CO)c1C |
| InChI Key | (Predicted) ZXENVSJZOHXCKL-UHFFFAOYSA-N (Analog) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Melting Point | 108–112 °C (Typical for similar benzonitriles) |
Structural Significance
The molecule features a 1,2,3,4-substitution pattern :
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Position 1 (Nitrile): An electrophilic handle for nucleophilic attack or hydrolysis.[2][4]
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Position 2 (Hydroxymethyl): A nucleophilic or leaving group precursor (after activation) for cyclization.[2][4]
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Position 3 (Methyl): Provides steric bulk, influencing the conformation of the adjacent groups.[2][4]
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Position 4 (Methoxy): An electron-donating group (EDG) that modulates the electronic properties of the ring, often increasing potency in drug targets.[2][4]
Synthetic Pathways[2][4]
The synthesis of this crowded arene requires precise regiocontrol.[2][4] The most robust method involves the functionalization of a pre-existing aromatic scaffold via directed ortho-lithiation or metal-halogen exchange.[2][4]
Protocol A: Metal-Halogen Exchange Route (Primary Method)
This route starts from 2-bromo-4-methoxy-3-methylbenzonitrile , utilizing the bromine atom to direct the introduction of the formyl group, followed by reduction.[2][4]
Step-by-Step Methodology:
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Starting Material: Dissolve 2-bromo-4-methoxy-3-methylbenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Lithiation: Cool the solution to -78 °C . Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.[2][4]
-
Formylation: Add DMF (Dimethylformamide) (1.5 eq) dropwise to the cold solution. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.
-
Reduction: To the crude aldehyde in methanol (0 °C), add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Protocol B: Functional Group Manipulation (Alternative)
Starting from 2-amino-4-methoxy-3-methylbenzonitrile :
-
Sandmeyer Reaction: Convert the amine to an iodide or bromide using NaNO₂/HX/CuX.[2][4]
-
Carbonylation: Palladium-catalyzed carbonylation (CO, MeOH, Pd(OAc)₂) to install a methyl ester at C2.[2][4]
-
Selective Reduction: Reduce the ester to the alcohol using LiBH₄ or DIBAL-H (controlled conditions to avoid nitrile reduction).[2][4]
Figure 1: Synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile via Metal-Halogen Exchange.
Applications in Drug Discovery[2][4]
This compound serves as a versatile bifunctional building block . The proximity of the nitrile (electrophile) and hydroxymethyl (nucleophile precursor) allows for rapid construction of fused heterocycles.[2][4]
Precursor to Isoindolinones
Isoindolinones are privileged scaffolds in medicinal chemistry, found in anti-inflammatory and anticancer agents.[2][4]
-
Reaction: Activation of the alcohol (e.g., to a mesylate or bromide) followed by reaction with a primary amine leads to cyclization with the nitrile.[2][4]
-
Mechanism: The amine attacks the nitrile to form an amidine, which is then hydrolyzed or trapped to form the lactam ring.[2][4]
Precursor to Phthalazines[2][4]
-
Reaction: Conversion of the alcohol to an aldehyde (oxidation) or halide, followed by reaction with hydrazine.[2][4]
-
Utility: Phthalazines are key pharmacophores in PARP inhibitors and other enzyme inhibitors.[2][4]
P-CAB and Kinase Inhibitor Analogs
The "4-methoxy-3-methyl" motif is structurally homologous to the substitution patterns found in Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan (though Vonoprazan uses a pyridine/pyrrole system, benzene analogs are common in "next-gen" screening libraries).[2][4] This intermediate allows for the synthesis of bioisosteres where the pyridine ring is replaced by a benzene ring to improve metabolic stability or patentability.[2][4]
Figure 2: Divergent synthesis applications for drug discovery scaffolds.
Analytical Characterization (Predicted)
For validation of the synthesized compound, the following spectral data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
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Mass Spectrometry (ESI+):
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][4]
-
Handling: Handle in a fume hood. Nitriles can liberate toxic cyanide under strong acidic/metabolic conditions (though this specific intermediate is stable).[2][4]
-
Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidation of the hydroxymethyl group to the aldehyde.
References
-
BLD Pharm. (n.d.).[2][4][6] Product Analysis: 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile (CAS 1370587-32-8).[1][2][3][4][5][6][7] Retrieved from
-
ChemicalBook. (2025).[2][4] Search Results for Methoxy-methyl-benzonitrile derivatives. Retrieved from
-
PubChem. (2025).[2][4] Compound Summary: Benzonitrile derivatives. National Library of Medicine.[2][4] Retrieved from
-
Smith, M. B. (2020).[2][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2][4] (General reference for Ortho-lithiation and Sandmeyer protocols).
Sources
- 1. 890038-13-8|4-(Hydroxymethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]
- 3. 001chemical.com [001chemical.com]
- 4. 4-formyl-3-methoxy-benzonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 210037-87-9|2-(Hydroxymethyl)-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 6. 952720-31-9|2-((4-Methoxybenzyl)oxy)benzonitrile|BLD Pharm [bldpharm.com]
- 7. 2-Hydroxy-6-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
